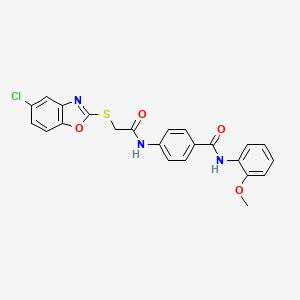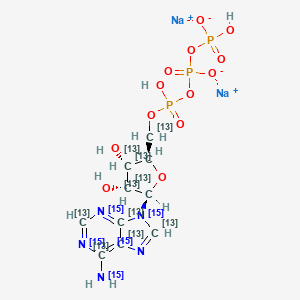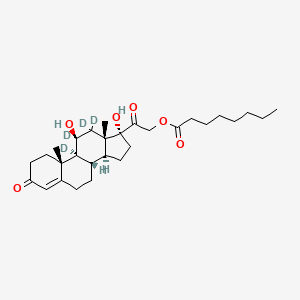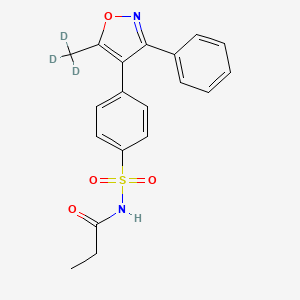
Parecoxib-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parecoxib-D3 is a deuterated form of parecoxib, a selective cyclooxygenase-2 inhibitor. Parecoxib is a water-soluble and injectable prodrug of valdecoxib, used primarily for the short-term management of perioperative pain. It is marketed under the brand name Dynastat in the European Union .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of parecoxib involves the reaction of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride with propionamide. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of parecoxib follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, with stringent control over reaction conditions to ensure consistent product quality. The final product is typically formulated as a freeze-dried powder for reconstitution before administration .
化学反応の分析
Types of Reactions
Parecoxib undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is the enzymatic hydrolysis of parecoxib to its active form, valdecoxib .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis in the liver, primarily involving cytochrome P450 enzymes such as CYP3A4 and CYP2C9.
Oxidation: Oxidative metabolism by cytochrome P450 enzymes.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Major Products Formed
The major product formed from the hydrolysis of parecoxib is valdecoxib, which is the active form responsible for its pharmacological effects .
科学的研究の応用
Chemistry
In chemistry, parecoxib is used as a model compound to study the behavior of selective cyclooxygenase-2 inhibitors and their interactions with various enzymes and receptors .
Biology
In biological research, parecoxib is used to investigate the role of cyclooxygenase-2 in inflammation and pain pathways. It serves as a tool to understand the molecular mechanisms underlying these processes .
Medicine
In medicine, parecoxib is primarily used for the management of postoperative pain. It is administered intravenously or intramuscularly to provide rapid pain relief in patients who cannot take oral medications .
Industry
In the pharmaceutical industry, parecoxib is used in the development of new analgesic formulations and as a reference standard in quality control processes .
作用機序
Parecoxib exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2, which is involved in the synthesis of pro-inflammatory prostaglandins from arachidonic acid. By inhibiting cyclooxygenase-2, parecoxib reduces the production of these prostaglandins, thereby alleviating pain and inflammation . The molecular targets include cyclooxygenase-2 and related signaling pathways .
類似化合物との比較
Similar Compounds
Celecoxib: Another selective cyclooxygenase-2 inhibitor used for the treatment of pain and inflammation.
Rofecoxib: A selective cyclooxygenase-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: The active metabolite of parecoxib, used for similar indications.
Uniqueness
Parecoxib is unique in its rapid onset of action and its suitability for perioperative pain management due to its injectable formulation. Unlike other cyclooxygenase-2 inhibitors, parecoxib can be administered parenterally, making it a valuable option for patients who cannot take oral medications .
特性
分子式 |
C19H18N2O4S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
N-[4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)/i2D3 |
InChIキー |
TZRHLKRLEZJVIJ-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)CC |
正規SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


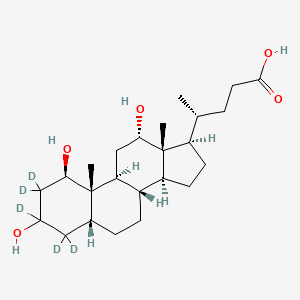

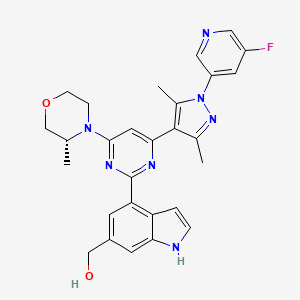
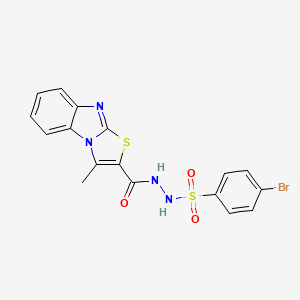
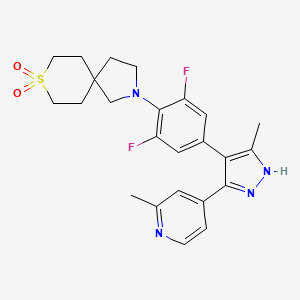
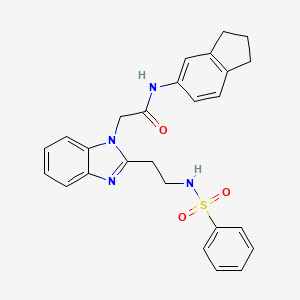
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
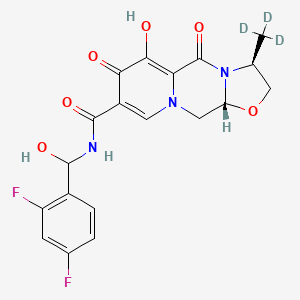
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
